spectroscopic data of 2-Butene-1,4-diol NMR IR Mass
spectroscopic data of 2-Butene-1,4-diol NMR IR Mass
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Butene-1,4-diol
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 2-butene-1,4-diol (C₄H₈O₂), a key chemical intermediate in the synthesis of various industrial and pharmaceutical products, including plasticizers, resins, and fungicides.[1] A thorough understanding of its spectroscopic signature is paramount for structural elucidation, quality control, and reaction monitoring. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.
Molecular Structure and Stereoisomerism
2-Butene-1,4-diol exists as two geometric isomers: cis ((Z)-but-2-ene-1,4-diol) and trans ((E)-but-2-ene-1,4-diol). This isomerism significantly influences the molecule's physical properties and spectroscopic output, particularly in NMR and IR spectroscopy. The inherent symmetry in both isomers—a C₂ axis—simplifies their NMR spectra, as chemically equivalent nuclei will produce a single signal.
Caption: Geometric isomers of 2-Butene-1,4-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of 2-butene-1,4-diol in solution. It provides information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms within the molecule.
The quality of an NMR spectrum is fundamentally dependent on proper sample preparation.[2]
-
Analyte Preparation: Dissolve 5-25 mg of 2-butene-1,4-diol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆) in a small vial.[3] The choice of solvent is critical; DMSO-d₆ is often preferred for diols as it can help in observing the exchangeable -OH protons.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial. Any particulate matter must be filtered to prevent interference with the magnetic field homogeneity, which can lead to poor spectral resolution.[3]
-
Transfer: Using a clean glass Pasteur pipette, transfer the homogenous solution into a standard 5 mm NMR tube. The minimum filling height should be around 4 cm to ensure the sample is within the detection coil.[4]
-
Standardization: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[5]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. We anticipate three distinct signals: one for the hydroxyl protons (-OH), one for the methylene protons (-CH₂), and one for the olefinic protons (-CH=).
| Assignment | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Coupling Constant (J) | Causality and Insights |
| -OH | ~4.65 ppm | Triplet (t) | ~5.5 Hz | The hydroxyl proton signal is often broad due to chemical exchange. Its coupling to the adjacent methylene protons (triplet) indicates a relatively slow exchange rate in DMSO. |
| -CH₂- | ~3.98 ppm | Doublet of triplets (dt) or Multiplet (m) | J(CH₂,OH) ≈ 5.5 Hz, J(CH₂,CH) ≈ 4.5 Hz | These protons are adjacent to both the electronegative oxygen and the sp² carbon, shifting them downfield. They are coupled to both the -OH proton and the olefinic proton. |
| -CH= | ~5.65 ppm | Triplet (t) | ~4.5 Hz | The olefinic protons are in the most deshielded environment due to the π-electron cloud of the double bond, resulting in the largest chemical shift. They are coupled to the two adjacent methylene protons. |
Note: Data is representative for the cis-isomer and sourced from spectral databases.[6][7]
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule.
The protocol is similar to that for ¹H NMR, but requires a higher sample concentration (typically 50-100 mg) due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[3] Standard acquisition involves proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon atom.
The symmetry of 2-butene-1,4-diol means that only two signals are observed in the proton-decoupled ¹³C NMR spectrum.[5]
| Assignment | Chemical Shift (δ) in CDCl₃ | Causality and Insights |
| C1, C4 (-CH₂OH) | ~58.4 ppm | These sp³-hybridized carbons are attached to an electronegative oxygen atom, which deshields them and shifts them downfield relative to a standard alkane carbon. |
| C2, C3 (-CH=CH-) | ~129.5 ppm | These sp²-hybridized carbons of the double bond are significantly deshielded by the π-electron system, resulting in a large downfield shift. |
Note: Data is representative and sourced from spectral databases.[5][8]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of the chemical bonds.
For a viscous liquid like 2-butene-1,4-diol, the simplest and most common method is creating a thin film between two salt plates.[9][10]
-
Plate Preparation: Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.
-
Sample Application: Place a single small drop of the neat liquid onto the face of one plate.[9]
-
Film Formation: Place the second plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film, free of air bubbles.[9][10]
-
Analysis: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Caption: Workflow for preparing a neat liquid sample for FT-IR.
The IR spectrum of 2-butene-1,4-diol shows characteristic absorptions confirming its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |
| ~3300 | O-H stretch | Strong, Broad | The broadness is characteristic of hydrogen-bonded hydroxyl groups, a definitive feature of alcohols. |
| ~3020 | C-H stretch (sp²) | Medium | Corresponds to the hydrogen atoms attached to the double-bonded carbons. |
| ~2880 | C-H stretch (sp³) | Medium | Corresponds to the hydrogen atoms of the methylene (-CH₂-) groups. |
| ~1660 | C=C stretch | Medium-Weak | Indicates the presence of the carbon-carbon double bond. The intensity can be weak due to the symmetry of the molecule. |
| ~1030 | C-O stretch | Strong | A strong absorption typical for primary alcohols. |
Note: Peak positions are approximate and sourced from spectral databases.[11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. Electron Ionization (EI) is a common technique for volatile, low-molecular-weight compounds like this diol.[14]
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[14]
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, characteristic ions.
-
Analysis: The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
The molecular formula C₄H₈O₂ gives a molecular weight of 88.11 g/mol .[11][15]
| m/z Value | Proposed Fragment | Interpretation and Mechanism |
| 88 | [C₄H₈O₂]⁺• | Molecular Ion (M⁺•): This peak confirms the molecular weight of the compound. Its intensity may be low due to the instability of primary alcohols under EI conditions.[16] |
| 70 | [M - H₂O]⁺• | Dehydration: Loss of a water molecule is a very common fragmentation pathway for alcohols. |
| 57 | [M - CH₂OH]⁺• | Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom results in the loss of a •CH₂OH radical (mass 31). This is a characteristic fragmentation for primary alcohols. |
| 42 | [C₃H₆]⁺• | A common fragment resulting from further decomposition. |
| 39 | [C₃H₃]⁺ | A stable allyl or cyclopropenyl cation. |
Note: Fragmentation data sourced from NIST and PubChem databases.[17][18]
Caption: Key fragmentation pathways for 2-Butene-1,4-diol in EI-MS.
Integrated Spectroscopic Analysis
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods:
-
IR Spectroscopy first identifies the presence of key functional groups: hydroxyl (-OH) and a carbon-carbon double bond (C=C).
-
Mass Spectrometry confirms the molecular weight is 88 amu and shows characteristic losses of water and •CH₂OH, strongly suggesting a butenediol structure.
-
NMR Spectroscopy provides the final, unambiguous proof of structure. ¹³C NMR confirms the presence of two distinct carbon environments (olefinic and alcohol-bearing). ¹H NMR precisely maps the proton connectivity, showing the relationship between the -OH, -CH₂-, and -CH= groups, confirming the 1,4-diol arrangement around a 2-butene core.
Together, these techniques provide a self-validating system that confirms the identity and structure of 2-butene-1,4-diol with high confidence.
Safety and Handling
2-Butene-1,4-diol is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1][19][20][21] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[19] All handling should be performed in a well-ventilated area or a chemical fume hood.[22] Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[20][22]
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